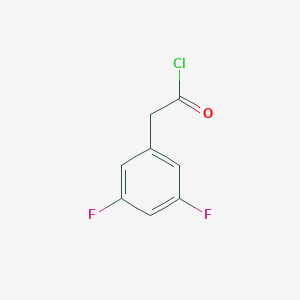

2-(3,5-Difluorophenyl)Ethanoyl Chloride

Description

Properties

IUPAC Name |

2-(3,5-difluorophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c9-8(12)3-5-1-6(10)4-7(11)2-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVPARKLYWQLNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382241 | |

| Record name | 2-(3,5-Difluorophenyl)Ethanoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157033-24-4 | |

| Record name | 3,5-Difluorobenzeneacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157033-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,5-Difluorophenyl)Ethanoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3,5-Difluorophenyl)Ethanoyl Chloride CAS number

An In-depth Technical Guide to 2-(3,5-Difluorophenyl)ethanoyl chloride for Advanced Research and Development

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 157033-24-4), a pivotal reagent and building block in modern medicinal chemistry and drug discovery. The document elucidates the compound's physicochemical properties, details validated synthetic protocols, explores its characteristic reactivity, and highlights its strategic application in the development of novel therapeutics. By integrating mechanistic insights with practical, field-proven methodologies, this guide serves as an essential resource for researchers, chemists, and drug development professionals aiming to leverage the unique attributes of the 3,5-difluorophenylacetyl moiety in their synthetic campaigns.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a highly reactive acyl chloride that serves as a critical intermediate for introducing the 2-(3,5-difluorophenyl)acetyl group into target molecules.[1] Its value extends beyond that of a simple linker; the incorporation of the 3,5-difluorophenyl motif is a deliberate strategy in modern drug design. The two fluorine atoms exert profound effects on the parent molecule's properties through strong electron-withdrawing inductive effects. This substitution pattern is known to enhance metabolic stability by blocking potential sites of oxidative metabolism, improve bioavailability, and modulate the lipophilicity and binding affinity of drug candidates to their biological targets.[1]

Consequently, this reagent has been instrumental in the synthesis of compounds for a range of therapeutic areas. Notable applications include the development of potent γ-secretase modulators for Alzheimer's disease research and the design of novel inhibitors of the p53-MDM2 protein-protein interaction, a key target in oncology.[1] This guide provides the foundational knowledge required to effectively and safely utilize this versatile chemical tool.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 157033-24-4 | [1][2][3] |

| Molecular Formula | C₈H₅ClF₂O | [1][2][3] |

| Molecular Weight | 190.57 g/mol | [1][2][3] |

| IUPAC Name | 2-(3,5-difluorophenyl)acetyl chloride | [1][4] |

| Synonyms | 3,5-Difluorophenylacetyl chloride | [5] |

| InChI Key | WMVPARKLYWQLNN-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | C1=C(C=C(C=C1F)F)CC(=O)Cl | [2][4] |

| Purity | Typically ≥97% | [4] |

| Appearance | Colorless to pale yellow liquid | [6] |

Synthesis and Mechanistic Considerations

The most direct and widely adopted method for preparing this compound is the chlorination of its corresponding carboxylic acid precursor, 2-(3,5-difluorophenyl)acetic acid.[1] Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are effective for this transformation.[1] The use of thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[7]

Detailed Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a robust method for the laboratory-scale synthesis of the title compound.

Causality: The protocol's design hinges on the complete exclusion of water, as acyl chlorides readily hydrolyze back to the parent carboxylic acid.[1][8] Thionyl chloride serves as both reagent and solvent in excess, driving the reaction to completion. Heating accelerates the reaction, while the final vacuum distillation effectively removes lower-boiling impurities and unreacted thionyl chloride.

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas outlet (scrubber for HCl and SO₂), add 2-(3,5-difluorophenyl)acetic acid (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add an excess of thionyl chloride (SOCl₂, typically 3-5 eq).

-

Reaction: Heat the mixture to reflux (approx. 76 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Purification: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride under reduced pressure. The crude product, this compound, can then be purified by vacuum distillation to yield a clear liquid.

-

Validation: Confirm product identity and purity using standard analytical techniques such as ¹H NMR, ¹⁹F NMR, and IR spectroscopy.

Chemical Reactivity: The Nucleophilic Acyl Substitution

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon.[9] This carbon is rendered highly electron-deficient by the adjacent, highly electronegative oxygen and chlorine atoms, making it an excellent target for nucleophiles.[9][10] The reaction proceeds via a well-established nucleophilic addition-elimination mechanism .[9][11]

This pathway facilitates reactions with a wide array of nucleophiles, including:

-

Water: Hydrolysis to form the parent carboxylic acid.[10]

-

Ammonia and Amines: Reaction to form primary, secondary, or tertiary amides, respectively.[10][12]

Representative Protocol: Amide Synthesis

This protocol details the formation of an N-substituted amide, a common transformation in drug synthesis.

Causality: The reaction is typically rapid and exothermic.[12] A non-nucleophilic base (e.g., triethylamine or pyridine) is included to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Anhydrous conditions are paramount to prevent competitive hydrolysis of the acyl chloride.

-

Setup: Dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a flask under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction.

-

Acyl Chloride Addition: Add a solution of this compound (1.05 eq) in the same anhydrous solvent dropwise to the cooled amine solution with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours until completion (monitor by TLC or LC-MS).

-

Workup: Quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude amide product can be purified by column chromatography or recrystallization.

Applications in Drug Discovery

The strategic use of this compound as a building block allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.

Sources

- 1. benchchem.com [benchchem.com]

- 2. labshake.com [labshake.com]

- 3. This compound | 157033-24-4 [chemicalbook.com]

- 4. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]

- 5. chemicalbook.com [chemicalbook.com]

- 6. nj.gov [nj.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. wcu.edu [wcu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 2-(3,5-Difluorophenyl)acetyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

Introduction: 2-(3,5-Difluorophenyl)acetyl chloride is a highly reactive acylating agent and a pivotal building block in modern medicinal chemistry and agrochemical synthesis.[1][2] Its structure, featuring a difluorinated phenyl ring, imparts unique electronic properties that enhance the reactivity of the acetyl chloride moiety.[2] The presence of the 3,5-difluorophenyl group is a critical structural feature in many advanced pharmaceutical candidates, where it can improve metabolic stability, bioavailability, and target binding affinity.[1] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and drug development professionals.

Core Physicochemical and Structural Properties

2-(3,5-Difluorophenyl)acetyl chloride is a moisture-sensitive compound, typically a low-melting solid or colorless liquid at room temperature, known for its sharp, acrid odor.[3][4] The high reactivity of the acyl chloride functional group dictates its primary use as a synthetic intermediate rather than a final product.

Chemical Structure

The molecular structure consists of a phenylacetyl chloride backbone with two fluorine atoms substituted at the 3 and 5 positions of the aromatic ring.

Key Property Data

The following table summarizes the essential quantitative data for this compound.

| Property | Value | Source(s) |

| CAS Number | 157033-24-4 | [5] |

| Molecular Formula | C₈H₅ClF₂O | [3] |

| Molecular Weight | 190.57 g/mol | |

| IUPAC Name | 2-(3,5-difluorophenyl)acetyl chloride | [1] |

| Density | 1.369 g/cm³ | [3] |

| Boiling Point | 208.5 °C at 760 mmHg | [3] |

| Physical Form | Solid | |

| InChI Key | WMVPARKLYWQLNN-UHFFFAOYSA-N |

Synthesis and Manufacturing

The most direct and widely adopted synthetic route to 2-(3,5-difluorophenyl)acetyl chloride is through the chlorination of its corresponding carboxylic acid, 2-(3,5-difluorophenyl)acetic acid (CAS 105184-38-1).[6][7][8]

Causality of Reagent Choice

The conversion of a carboxylic acid to an acyl chloride requires a chlorinating agent.[9] While several reagents can achieve this transformation, such as phosphorus pentachloride (PCl₅) or oxalyl chloride, thionyl chloride (SOCl₂) is frequently the reagent of choice in both laboratory and industrial settings.[2][6][10] The rationale for this preference is rooted in the purification process: the reaction of thionyl chloride with the carboxylic acid produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[10] Since both byproducts are gases, they are easily removed from the reaction mixture, simplifying the workup and isolation of the final product.[8][9][10]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system for synthesizing the title compound from its parent carboxylic acid. All operations must be conducted in a well-ventilated fume hood using anhydrous techniques.

-

Preparation: To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(3,5-difluorophenyl)acetic acid (10.0 g, 58.1 mmol).

-

Reagent Addition: Under a nitrogen atmosphere, carefully add thionyl chloride (10.4 mL, 145.3 mmol, 2.5 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops) can be added to facilitate the reaction.[6]

-

Reaction: The mixture is gently heated to reflux (approx. 70-80 °C) using an oil bath and stirred for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution (which can be bubbled through a basic solution to neutralize).

-

Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation under reduced pressure.

-

Purification: The resulting crude oil is purified by fractional distillation under high vacuum to yield 2-(3,5-difluorophenyl)acetyl chloride as a clear liquid or low-melting solid.

Chemical Reactivity and Mechanistic Insights

The compound's utility stems from its high reactivity as an electrophile in nucleophilic acyl substitution reactions.[2]

Electronic Effects

The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. Through an inductive effect, they pull electron density away from the carbonyl carbon. This effect significantly increases the partial positive charge on the carbonyl carbon, making it highly susceptible to attack by nucleophiles.[2][6] This enhanced electrophilicity makes it more reactive than its non-fluorinated analog, phenylacetyl chloride.

Key Reactions

-

Amide Formation: This is arguably the most important reaction for this compound. It reacts rapidly with primary and secondary amines to form stable amide bonds.[1][11] A non-nucleophilic base, such as triethylamine or pyridine, is required to scavenge the HCl byproduct.[11] This reaction is fundamental to peptide synthesis and the construction of countless pharmaceutical agents.[1][12]

-

Ester Formation: In the presence of an alcohol or phenol, it undergoes esterification to form the corresponding ester. This reaction is typically slower than amidation and may require a base catalyst.[1]

-

Hydrolysis: The compound reacts violently and exothermically with water, immediately hydrolyzing back to 2-(3,5-difluorophenyl)acetic acid and hydrochloric acid.[2][13] This highlights the critical need for anhydrous storage and handling conditions.[3]

Applications in Research and Drug Development

2-(3,5-Difluorophenyl)acetyl chloride is not merely a reagent but a strategic component in the design of complex molecules with tailored biological activity.[1]

Strategic Importance in Medicinal Chemistry

The introduction of the 3,5-difluorophenylacetyl moiety is a common strategy to optimize lead compounds. The rationale includes:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.

-

Binding Affinity: The fluorine atoms can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in a target protein's binding pocket, thereby enhancing potency.[1]

-

Lipophilicity and Permeability: Fluorine substitution increases lipophilicity, which can modulate a molecule's ability to cross cell membranes.

This reagent is a documented intermediate in the synthesis of potent molecules for various therapeutic areas, including:

-

Alzheimer's Disease: Used in the synthesis of γ-secretase modulators designed to reduce the production of amyloid-β peptides.[1]

-

Oncology: Employed in the creation of inhibitors of the p53-MDM2 protein-protein interaction, a key target in cancer therapy.[1]

-

Enzyme Inhibition: Serves as a building block for advanced aminopeptidase N inhibitors.[1]

Experimental Protocol: Representative Amide Coupling

This protocol outlines the Schotten-Baumann conditions for coupling the acyl chloride with a generic primary amine.

-

Setup: Dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Acylation: Prepare a solution of 2-(3,5-difluorophenyl)acetyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting amine is consumed.[11]

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide product can then be purified by column chromatography or recrystallization.

Spectroscopic Characterization

Structural confirmation is typically achieved through a combination of spectroscopic methods. The expected data are summarized below.

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| IR | C=O Stretch | ~1800 cm⁻¹ | Highly characteristic, strong absorbance for an acyl chloride carbonyl group. |

| ¹H NMR | -CH₂- (alpha protons) | 3.5 - 4.5 ppm (singlet) | Protons adjacent to the electron-withdrawing carbonyl group are significantly deshielded. |

| Ar-H | 6.8 - 7.2 ppm (multiplet) | Aromatic protons in a complex splitting pattern due to H-F and H-H coupling. | |

| ¹³C NMR | C=O (carbonyl) | 160 - 180 ppm | The carbonyl carbon is highly deshielded and typically shows a weak signal. |

| -CH₂- (alpha carbon) | 40 - 55 ppm | Aliphatic carbon adjacent to the carbonyl. | |

| Ar-C-F | 160 - 165 ppm (doublet, ¹JCF) | Carbons directly bonded to fluorine exhibit a large one-bond coupling constant. |

Safety, Handling, and Storage

Due to its high reactivity and corrosive nature, 2-(3,5-difluorophenyl)acetyl chloride must be handled with extreme caution.

-

Hazards:

-

Safe Handling:

-

Always use in a well-ventilated chemical fume hood.[3]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield.[3][13][14]

-

Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.

-

Keep away from water, alcohols, bases, and other incompatible materials.[14][15]

-

-

Storage:

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][14]

-

Inhalation: Remove victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

-

Conclusion

2-(3,5-Difluorophenyl)acetyl chloride is a cornerstone reagent for introducing the valuable 3,5-difluorophenylacetyl moiety into complex organic molecules. Its enhanced reactivity, driven by the electronic properties of the fluorine substituents, combined with the strategic benefits this moiety confers upon bioactive molecules, ensures its continued and widespread use in pharmaceutical and agrochemical research. Proper understanding of its synthesis, reactivity, and stringent handling requirements is essential for its safe and effective application in the laboratory.

References

- Chemsrc. (n.d.). 2-(3,5-difluorophenyl)acetyl chloride | CAS#:157033-24-4.

- Molekula. (n.d.). 2-(3,5-DIFLUOROPHENYL)ACETYL CHLORIDE | CAS 157033-24-4.

- Fisher Scientific. (n.d.). Amide Synthesis.

- University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides.

- Matrix Fine Chemicals. (n.d.). 2-(3,5-DIFLUOROPHENYL)ACETIC ACID | CAS 105184-38-1.

- Chemistry LibreTexts. (2023, January 23). Making Amides from Acyl Chlorides.

- Brainly.in. (2019, March 21). How will you bring about the transformation of acetic acid to acetyl chloride?

- Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides.

- Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy (2,3-Difluorophenyl)acetyl chloride | 808144-32-3 [smolecule.com]

- 3. 2-(3,5-difluorophenyl)acetyl chloride | CAS#:157033-24-4 | Chemsrc [chemsrc.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 2-(3,5-Difluorophenyl)ethanoyl chloride, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. 2-(3,5-DIFLUOROPHENYL)ACETIC ACID | CAS 105184-38-1 [matrix-fine-chemicals.com]

- 8. brainly.in [brainly.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. echemi.com [echemi.com]

- 11. Amide Synthesis [fishersci.co.uk]

- 12. Convert acetic acid to acetyl chloride | Sigma-Aldrich [sigmaaldrich.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. aksci.com [aksci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Introduction: The Significance of a Fluorinated Building Block

An In-Depth Technical Guide to 2-(3,5-Difluorophenyl)acetyl chloride

This guide provides a comprehensive technical overview of 2-(3,5-difluorophenyl)acetyl chloride, a critical reagent in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structure, properties, synthesis, reactivity, and applications, with a strong emphasis on the underlying chemical principles and safety protocols that govern its effective use.

2-(3,5-Difluorophenyl)acetyl chloride (CAS No. 157033-24-4) is an acyl chloride that has emerged as a high-value building block, particularly in the fields of medicinal chemistry and agrochemicals.[1] Its utility stems from the potent combination of a highly reactive acyl chloride functional group and the unique physicochemical properties imparted by the 3,5-difluorophenyl moiety.

The strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased bioavailability, and improved target binding affinity.[1][2] The 3,5-difluoro substitution pattern on the phenyl ring of this reagent provides these benefits, making it an indispensable tool for chemists seeking to optimize lead compounds.[1] This guide will explore the practical aspects of handling and utilizing this powerful synthetic intermediate.

Physicochemical and Structural Properties

The structure of 2-(3,5-difluorophenyl)acetyl chloride is defined by a phenyl ring substituted with two fluorine atoms at the meta positions, connected to a reactive acetyl chloride group via a methylene bridge.

Table 1: Key Properties of 2-(3,5-Difluorophenyl)acetyl chloride

| Property | Value | Source |

| CAS Number | 157033-24-4 | [1][3] |

| Molecular Formula | C₈H₅ClF₂O | [3][4] |

| Molecular Weight | 190.57 g/mol | [1][3][5] |

| IUPAC Name | 2-(3,5-difluorophenyl)acetyl chloride | [1][3] |

| SMILES | C1=C(C=C(C=C1F)F)CC(=O)Cl | [4] |

| InChI Key | WMVPARKLYWQLNN-UHFFFAOYSA-N | [1][4] |

| Density | 1.369 g/cm³ | [5] |

| Boiling Point | 208.5 °C at 760 mmHg | [5] |

Synthesis of 2-(3,5-Difluorophenyl)acetyl chloride

The most direct and common laboratory synthesis of 2-(3,5-difluorophenyl)acetyl chloride involves the chlorination of its corresponding carboxylic acid, 2-(3,5-difluorophenyl)acetic acid.

Rationale for Reagent Selection

Thionyl chloride (SOCl₂) is the preferred reagent for this transformation.[6] The choice is based on synthetic efficiency; the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at room temperature.[6] This simplifies the purification process immensely, as the volatile byproducts can be easily removed under reduced pressure or with a gas bubbler, driving the reaction to completion and leaving a relatively clean crude product. Alternative chlorinating agents like oxalyl chloride or phosphorus pentachloride (PCl₅) are also effective but may introduce byproducts that require more rigorous purification steps.[6]

Synthetic Workflow Diagram

Caption: Synthesis of the target acyl chloride from its carboxylic acid precursor.

Chemical Reactivity and Mechanism

The synthetic utility of 2-(3,5-difluorophenyl)acetyl chloride is dominated by its high reactivity as an acylating agent.[1] This reactivity is centered on the electrophilic carbonyl carbon.

Nucleophilic Acyl Substitution

The compound readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and water (hydrolysis).[7] The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The nucleophile adds to the electrophilic carbonyl carbon, breaking the π-bond and forming a transient tetrahedral intermediate.

-

Elimination of Leaving Group: The carbonyl π-bond is reformed, accompanied by the elimination of the chloride ion, which is an excellent leaving group.

The electron-withdrawing nature of the two fluorine atoms on the phenyl ring inductively increases the partial positive charge on the carbonyl carbon, further enhancing its electrophilicity and reactivity towards nucleophiles.[8]

Caption: General mechanism of nucleophilic acyl substitution.

Experimental Protocol: Amide Bond Formation

This section provides a validated, step-by-step protocol for a typical amidation reaction, a common application for this reagent.

Objective: To synthesize N-benzyl-2-(3,5-difluorophenyl)acetamide.

Self-Validation System: The protocol includes an in-situ base to neutralize the HCl byproduct, preventing protonation of the amine nucleophile and ensuring the reaction proceeds to completion. Anhydrous conditions are critical to prevent hydrolysis of the starting material.

Methodology:

-

Preparation (Inert Atmosphere): To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

-

Base Addition: Add triethylamine (NEt₃) (1.2 eq) to the solution. This non-nucleophilic base will act as an acid scavenger for the HCl generated during the reaction.[7]

-

Cooling: Cool the flask to 0 °C in an ice-water bath. This is crucial to control the initial exothermic reaction upon addition of the highly reactive acyl chloride.

-

Reagent Addition: Dissolve 2-(3,5-difluorophenyl)acetyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 10-15 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-3 hours).

-

Workup (Quenching): Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-benzyl-2-(3,5-difluorophenyl)acetamide.

Safety, Handling, and Storage

Acyl chlorides are hazardous reagents that demand strict adherence to safety protocols.[7]

-

Corrosivity and Reactivity: 2-(3,5-Difluorophenyl)acetyl chloride is corrosive and can cause severe skin and eye burns.[9][10] It reacts violently with water, including atmospheric moisture, to release corrosive and toxic hydrogen chloride (HCl) gas, which is also a lachrymator (tear-inducing agent).[7][9]

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood under anhydrous conditions.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-resistant lab coat.[7][11]

-

Storage: The reagent must be stored in a cool, dry, well-ventilated area away from water, alcohols, amines, metals, and bases.[7][11] Containers should be tightly sealed, often under an inert atmosphere such as nitrogen or argon, to prevent hydrolysis and degradation.[11]

-

Spill Response: In case of a spill, evacuate the area. Use an absorbent material like sand or diatomaceous earth for containment. Do not use water.[10] Dispose of the contaminated material as hazardous waste according to institutional guidelines.

Applications in Drug Discovery

This reagent is a key intermediate in synthesizing complex molecules with therapeutic potential.

-

Alzheimer's Disease Research: It has been utilized in the synthesis of potent pyrazolopyridine derivatives that function as γ-secretase modulators, which have demonstrated significant in vivo efficacy in reducing the production of the Aβ42 peptide implicated in Alzheimer's disease.[1]

-

Oncology: The 3,5-difluorophenylacetyl moiety introduced by this reagent is a structural component in the design of novel inhibitors of the p53-MDM2 protein-protein interaction, a critical target in cancer therapy.[1]

-

General Medicinal Chemistry: The compound's reactivity allows for the efficient creation of libraries of amides and esters for screening purposes, facilitating rapid structure-activity relationship (SAR) studies.[1]

Conclusion

2-(3,5-Difluorophenyl)acetyl chloride is more than a simple reagent; it is an enabling tool for modern chemical synthesis. Its high reactivity, governed by the principles of nucleophilic acyl substitution, combined with the advantageous properties conferred by its difluorinated aromatic ring, makes it an invaluable asset in drug discovery and materials science. Mastery of its use requires a thorough understanding of its chemical nature and a disciplined approach to safety and handling. By following the principles and protocols outlined in this guide, researchers can effectively and safely leverage this potent building block to advance their scientific objectives.

References

- 2-(3,5-difluorophenyl)acetyl chloride (C8H5ClF2O). (n.d.). PubChemLite.

- Hazardous Substance Fact Sheet: Acetyl Chloride. (2010). New Jersey Department of Health.

- 2-(3,5-DIFLUOROPHENYL)ACETYL CHLORIDE | CAS 157033-24-4. (n.d.). Molbase.

- Standard Operating Procedure for the use of Acetyl chloride. (n.d.). Western Carolina University.

- Safety Data Sheet: Acetyl chloride. (2019, January 15). Chemos GmbH & Co.KG.

- 2-(3,5-difluorophenyl)acetyl chloride | CAS#:157033-24-4. (2025, September 10). Chemsrc.

- Safety Data Sheet: Acetyl chloride D3. (n.d.). Carl ROTH.

- Process and intermediate for the manufacture of difluoroacetyl chloride. (2019). Google Patents.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Biomedical Research & Environmental Sciences.

Sources

- 1. benchchem.com [benchchem.com]

- 2. jelsciences.com [jelsciences.com]

- 3. 2-(3,5-DIFLUOROPHENYL)ACETYL CHLORIDE | CAS 157033-24-4 [matrix-fine-chemicals.com]

- 4. PubChemLite - 2-(3,5-difluorophenyl)acetyl chloride (C8H5ClF2O) [pubchemlite.lcsb.uni.lu]

- 5. 2-(3,5-difluorophenyl)acetyl chloride | CAS#:157033-24-4 | Chemsrc [chemsrc.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buy (2,3-Difluorophenyl)acetyl chloride | 808144-32-3 [smolecule.com]

- 9. nj.gov [nj.gov]

- 10. chemos.de [chemos.de]

- 11. wcu.edu [wcu.edu]

2-(3,5-Difluorophenyl)Ethanoyl Chloride safety data sheet

An In-Depth Technical Guide to the Safe Handling of 2-(3,5-Difluorophenyl)ethanoyl Chloride

Introduction: A Key Reagent in Modern Synthesis

This compound, also known as 2-(3,5-difluorophenyl)acetyl chloride, is a specialized acyl chloride with the molecular formula C₈H₅ClF₂O.[1][2][3] Its significance in the scientific community, particularly for researchers in medicinal chemistry and drug development, cannot be overstated. The compound serves as a critical building block for introducing the 3,5-difluorophenylacetyl moiety into more complex molecular architectures.[1] This structural group is often incorporated into potential therapeutic agents to enhance metabolic stability, improve bioavailability, and refine target binding affinity.[1]

However, the very reactivity that makes this compound a valuable synthetic tool also renders it hazardous. As an acyl chloride, it is inherently reactive, corrosive, and moisture-sensitive. This guide provides a comprehensive overview of its safety profile and establishes rigorous protocols for its handling, storage, and emergency management, ensuring that its utility can be harnessed without compromising laboratory safety.

Section 1: Hazard Identification and Classification

Understanding the intrinsic hazards of this compound is the foundation of its safe use. The primary and most immediate dangers are its severe corrosivity and its violent reaction with water.

GHS Hazard Classification: Based on available data and analogy to similar acyl chlorides, the compound is classified as follows:

-

Skin Corrosion/Irritation: Category 1B

-

Serious Eye Damage/Eye Irritation: Category 1

-

Flammable Liquids: Category 2 (by analogy to acetyl chloride)[4]

Hazard Statements:

Signal Word: Danger

Precautionary Statements (Selected):

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[4]

-

P233: Keep container tightly closed.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4][5]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P403+P235: Store in a well-ventilated place. Keep cool.

The core danger stems from the acyl chloride functional group. It is highly electrophilic and will readily react with any available nucleophile. In a laboratory setting, the most prevalent nucleophile is water—present in the atmosphere, on skin, and in mucous membranes. This reaction hydrolyzes the acyl chloride to the corresponding carboxylic acid (2-(3,5-difluorophenyl)acetic acid) and generates hydrogen chloride (HCl) gas. The reaction is highly exothermic and the rapid generation of corrosive HCl gas presents a significant inhalation hazard and can cause pressure buildup in sealed containers.

Section 2: First-Aid and Emergency Response Protocols

Immediate and appropriate action is critical following any exposure. The primary goal of first aid is to mitigate the corrosive damage by removing the chemical and seeking immediate medical attention.

Experimental Protocol: First-Aid Measures

-

General Advice: First responders must protect themselves from exposure. Immediately remove the victim from the hazardous area. Show this safety data sheet to the attending physician.[5]

-

Inhalation:

-

Skin Contact:

-

Do not delay. Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[5][9][10]

-

A mild soap can be used during washing.[6][10] The rationale for extensive washing is to physically remove the chemical and dilute the corrosive HCl being generated upon contact with skin moisture.

-

Seek immediate medical attention.[9]

-

-

Eye Contact:

-

Immediately flush the eyes with large amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[5][6][9]

-

Remove contact lenses if present and easy to do so.[5]

-

This is a medical emergency. Immediately call an ophthalmologist or seek emergency medical treatment.

-

-

Ingestion:

-

DO NOT induce vomiting. [5][6] The chemical is severely corrosive, and vomiting will re-expose the esophagus and mouth to the substance, causing further damage. There is also a high risk of perforation.

-

Rinse the mouth thoroughly with water. Have the victim drink one or two glasses of water for dilution if they are conscious and able to swallow.[6]

-

Never give anything by mouth to an unconscious person.[5][8]

-

Seek immediate medical attention.[6]

-

Caption: First-aid workflow for exposure to this compound.

Section 3: Fire-Fighting and Accidental Release Measures

Fire-Fighting

The flammability of this compound, combined with its water reactivity, creates a complex fire scenario.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[11] For small fires, dry sand can also be effective.

-

Unsuitable Extinguishing Media: DO NOT USE WATER. [4][9] The compound reacts violently with water, which will spread the fire and generate large clouds of toxic and corrosive gases.[9][12] Foam may also be unsuitable as most types will react.[12]

-

Specific Hazards: During combustion, expect the evolution of highly toxic and corrosive gases, including carbon oxides (CO, CO₂), hydrogen chloride (HCl), hydrogen fluoride (HF), and potentially phosgene.[4][5][9][11] Vapors are heavier than air and may travel a considerable distance to an ignition source and flash back.[4][12]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in positive pressure mode.[4][6]

Accidental Release Measures

A spill of this compound is a dangerous situation requiring immediate and deliberate action.

Caption: Step-by-step workflow for responding to an accidental spill.

Experimental Protocol: Spill Cleanup

-

Personal Precautions: Avoid substance contact and inhalation of vapors.[4][11] Evacuate all non-essential personnel from the area.[7][11] Ensure adequate ventilation.[5][11]

-

Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[9][11]

-

Containment and Cleanup:

-

Cover drains to prevent entry.[11]

-

Contain the spill using a non-combustible, inert absorbent material such as dry sand, earth, or vermiculite.[6][9] DO NOT USE WATER. [9]

-

For final neutralization, spills can be cautiously treated with sodium bicarbonate.[1]

-

Carefully collect the absorbed material into a designated, sealable container for hazardous waste disposal.[6]

-

Clean the affected area thoroughly.[11]

-

Section 4: Handling, Storage, and Exposure Controls

Proactive measures are essential to prevent exposure and ensure chemical stability.

Handling

-

All manipulations must be conducted within a certified chemical fume hood.[1][8]

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[1]

-

Use spark-proof tools and explosion-proof equipment.[8] Ground and bond all containers and receiving equipment to prevent static discharge.[8]

-

Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[11]

Storage

-

Store in a tightly closed container, preferably in amber glass bottles to protect from light.[1][11]

-

The storage area must be cool, dry, and well-ventilated.[8]

-

Store locked up and away from incompatible materials.[5]

-

Incompatible Materials: Water, alcohols, strong bases (e.g., sodium hydroxide), and oxidizing agents.[7][9] The reaction with these materials is violent and exothermic.

Exposure Controls and Personal Protection

A multi-layered approach to protection is required, following the hierarchy of controls.

Caption: Hierarchy of controls for managing exposure risk.

-

Engineering Controls: A certified chemical fume hood is the primary engineering control to keep airborne concentrations low.[6][8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical splash goggles and a full face shield.[4][6]

-

Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber, Viton) and a chemical-resistant apron or flame-retardant antistatic protective clothing.[4][6]

-

Respiratory Protection: If working outside of a fume hood or in an emergency situation, a NIOSH-approved respirator with appropriate cartridges or a positive-pressure, air-supplied respirator is mandatory.[6]

-

Section 5: Physical, Chemical, and Stability Properties

While some specific physical data for this compound is not widely published, its properties can be inferred from its structure and comparison to similar compounds like acetyl chloride.

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₅ClF₂O | [1][2][3] |

| Molecular Weight | 190.57 g/mol | [2][3] |

| Appearance | Colorless to pale yellow, fuming liquid | By analogy to acetyl chloride[9] |

| Odor | Pungent, sharp | By analogy to acetyl chloride[9] |

| Boiling Point | Not available | Expected to be significantly higher than acetyl chloride (52°C) due to higher molecular weight. |

| Melting Point | Not available | |

| Density | Not available | Expected to be >1 g/cm³ |

| Solubility | Reacts violently with water and alcohols.[9][13] | Miscible with many anhydrous organic solvents (e.g., THF, DCM). |

Stability and Reactivity

-

Reactivity: Reacts violently with water, steam, alcohols, and strong bases.[7][9][12]

-

Chemical Stability: Stable when stored under recommended conditions (cool, dry, inert atmosphere).[7] Moisture-sensitive.

-

Conditions to Avoid: Exposure to moist air or water, heat, sparks, open flames, and static discharge.[7]

-

Hazardous Decomposition Products: When heated to decomposition or upon reaction with water, it releases hydrogen chloride (HCl), hydrogen fluoride (HF), carbon oxides, and potentially phosgene gas.[5][7][11]

Section 6: Synthesis and Spectroscopic Insights

For the intended audience, understanding the compound's origin is valuable. This compound is typically synthesized from its corresponding carboxylic acid, 2-(3,5-difluorophenyl)acetic acid.[1]

Common Synthetic Route: The most common laboratory method for this conversion is the reaction of the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][14][15]

-

Reaction with Thionyl Chloride: R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g) This method is often preferred because the byproducts, sulfur dioxide and hydrogen chloride, are gases, which simplifies the purification of the desired acyl chloride, typically achieved via distillation under reduced pressure.[14][15]

Spectroscopic Characterization:

-

FT-IR: A strong carbonyl (C=O) stretching peak is expected around 1800 cm⁻¹.[1]

-

¹³C NMR: The carbonyl carbon signal would appear significantly downfield, around 170 ppm.[1]

-

¹H NMR: The aromatic protons would show characteristic splitting patterns due to fluorine coupling.[1]

Conclusion

This compound is a potent and useful reagent in advanced chemical synthesis. Its utility is directly linked to its high reactivity, which is also the source of its significant hazards. By understanding its properties, adhering to strict handling and storage protocols, and being prepared for emergency situations, researchers can safely and effectively utilize this compound to advance the frontiers of science and drug discovery.

References

- Hazardous Substance Fact Sheet - Acetyl Chloride. (2016, October). New Jersey Department of Health.

- First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.).

- ethanoyl chloride - Chemister.ru. (n.d.).

- Standard Operating Procedure for the use of Acetyl chloride - Western Carolina University. (n.d.).

- Preparation of Acyl Chlorides - Chemistry LibreTexts. (2023, January 22).

- preparation of acyl chlorides (acid chlorides) - Chemguide. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 157033-24-4 [chemicalbook.com]

- 3. labshake.com [labshake.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. aksci.com [aksci.com]

- 6. wcs.mi.newlook.safeschoolssds.com [wcs.mi.newlook.safeschoolssds.com]

- 7. fishersci.com [fishersci.com]

- 8. wcu.edu [wcu.edu]

- 9. nj.gov [nj.gov]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. ACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. ethanoyl chloride [chemister.ru]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

2-(3,5-Difluorophenyl)acetyl chloride synonyms

An In-depth Technical Guide to 2-(3,5-Difluorophenyl)acetyl Chloride: Nomenclature, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 2-(3,5-difluorophenyl)acetyl chloride, a key reagent in synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries. We will delve into its nomenclature, physicochemical properties, synthesis, reactivity, and safe handling protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Nomenclature

Accurate identification of chemical compounds is paramount for reproducible scientific research. 2-(3,5-Difluorophenyl)acetyl chloride is known by several synonyms and unique identifiers across various chemical databases and commercial suppliers.

The systematic IUPAC name for this compound is 2-(3,5-difluorophenyl)acetyl chloride [1][2][3]. This name precisely describes the molecular structure: an acetyl chloride moiety where the second carbon atom is attached to a phenyl group substituted with two fluorine atoms at the 3 and 5 positions.

An alternative, and equally valid, systematic name is 2-(3,5-Difluorophenyl)ethanoyl chloride [1][2][3][4]. In this case, "ethanoyl chloride" is used in place of "acetyl chloride," which is also a correct representation of the two-carbon acyl chloride.

Commonly used synonyms include:

The unique CAS (Chemical Abstracts Service) Registry Number for this compound is 157033-24-4 [1][2][4][5]. This identifier is crucial for unambiguous database searches and procurement.

| Identifier | Value | Source(s) |

| Preferred IUPAC Name | 2-(3,5-difluorophenyl)acetyl chloride | [1][2][3] |

| Systematic Name | This compound | [1][2][3][4] |

| Common Synonym | 3,5-Difluorophenylacetyl chloride | [3][4] |

| CAS Number | 157033-24-4 | [1][2][4][5] |

| Molecular Formula | C8H5ClF2O | [1][2][4][5] |

| Molecular Weight | 190.57 g/mol | [1][2][4] |

| InChIKey | WMVPARKLYWQLNN-UHFFFAOYSA-N | [1][3] |

Physicochemical Properties

Understanding the physical and chemical properties of 2-(3,5-difluorophenyl)acetyl chloride is essential for its proper handling, storage, and use in chemical reactions.

| Property | Value | Source(s) |

| Physical State | Liquid | [1][4] |

| Color | Clear, pale yellow | [4] |

| Boiling Point | 208.5°C at 760 mmHg | [5] |

| 86°C at 15 mmHg | [4] | |

| Density | 1.369 g/cm³ (Predicted) | [4][5] |

The presence of the two fluorine atoms on the phenyl ring significantly influences the compound's electronic properties and, consequently, its reactivity. Fluorine is a highly electronegative atom, and its presence results in a strong electron-withdrawing inductive effect. This effect makes the carbonyl carbon of the acetyl chloride group even more electrophilic than in the non-fluorinated analog, enhancing its reactivity towards nucleophiles.

Synthesis of 2-(3,5-Difluorophenyl)acetyl Chloride

The most direct and common laboratory-scale synthesis of 2-(3,5-difluorophenyl)acetyl chloride involves the chlorination of its corresponding carboxylic acid, 2-(3,5-difluorophenyl)acetic acid (CAS No: 105184-38-1)[6][7][8].

The choice of chlorinating agent is critical and depends on the desired reaction conditions and the scale of the synthesis. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to its effectiveness and the convenient removal of byproducts (SO₂ and HCl) as gases[9][10].

Caption: General workflow for the synthesis of 2-(3,5-Difluorophenyl)acetyl chloride.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is a self-validating system, where the progress and success of the reaction can be monitored through simple analytical techniques.

Materials:

-

2-(3,5-Difluorophenyl)acetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or toluene as solvent

-

Catalytic amount of N,N-dimethylformamide (DMF) (optional)

-

Round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (containing NaOH solution)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a fume hood, charge a dry round-bottom flask with 2-(3,5-difluorophenyl)acetic acid (1.0 eq). Add an anhydrous solvent (e.g., DCM) to obtain a stirrable suspension.

-

Addition of Reagent: Slowly add thionyl chloride (1.5 - 2.0 eq) to the flask at room temperature with stirring. A catalytic amount of DMF can be added to accelerate the reaction. The addition of thionyl chloride is exothermic and will result in the evolution of HCl gas.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature until the evolution of gas ceases (typically 1-3 hours). The reaction can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.

-

Work-up and Purification: After the reaction is complete, the excess thionyl chloride and the solvent are removed by distillation under reduced pressure. The crude 2-(3,5-difluorophenyl)acetyl chloride is often of sufficient purity for subsequent reactions. If higher purity is required, fractional distillation under vacuum can be performed.

Causality behind Experimental Choices:

-

Excess Thionyl Chloride: An excess of the chlorinating agent is used to ensure the complete conversion of the carboxylic acid.

-

Anhydrous Conditions: Acyl chlorides are highly reactive towards water, hydrolyzing back to the carboxylic acid. Therefore, anhydrous conditions are crucial for a successful synthesis.

-

Gas Scrubber: The reaction evolves toxic gases (HCl and SO₂), which must be neutralized in a basic scrubber.

Reactivity and Applications

As an acyl chloride, 2-(3,5-difluorophenyl)acetyl chloride is a versatile intermediate in organic synthesis. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.

Caption: Common reactions of 2-(3,5-Difluorophenyl)acetyl chloride.

The 3,5-difluorophenyl moiety is a common structural motif in many biologically active molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of the final compound. Consequently, 2-(3,5-difluorophenyl)acetyl chloride is a valuable building block in the synthesis of pharmaceuticals and agrochemicals[1][10].

Safety and Handling

2-(3,5-Difluorophenyl)acetyl chloride is a corrosive and moisture-sensitive compound. It is crucial to handle it with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements:

-

Causes severe skin burns and eye damage[1].

-

May cause respiratory irritation.

Precautionary Statements:

-

Do not breathe dust/fume/gas/mist/vapors/spray.

-

Wear protective gloves/protective clothing/eye protection/face protection[1].

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention[1].

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases, alcohols, and amines.

References

- 2-(3,5-DIFLUOROPHENYL)ACETYL CHLORIDE | CAS 157033-24-4. [Link]

- 2-(3,5-difluorophenyl)acetyl chloride | CAS#:157033-24-4 | Chemsrc. [Link]

- 3,5-Difluorophenylacetic acid | C8H6F2O2 | CID 145424 - PubChem. [Link]

- 2-(3,5-Difluorophenyl)acetic acid | 105184-38-1 - J&K Scientific. [Link]

- 3,5-Bis(trifluoromethyl)phenylacetyl chloride | C10H5ClF6O | CID 2779152 - PubChem. [Link]

- 2-(3,5-DIFLUOROPHENYL)

- 2-(3,5-difluorophenyl)acetyl chloride (C8H5ClF2O) - PubChemLite. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-(3,5-DIFLUOROPHENYL)ACETYL CHLORIDE | CAS 157033-24-4 [matrix-fine-chemicals.com]

- 3. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]

- 4. This compound | 157033-24-4 [chemicalbook.com]

- 5. 2-(3,5-difluorophenyl)acetyl chloride | CAS#:157033-24-4 | Chemsrc [chemsrc.com]

- 6. 3,5-Difluorophenylacetic acid | C8H6F2O2 | CID 145424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. 2-(3,5-DIFLUOROPHENYL)ACETIC ACID | CAS 105184-38-1 [matrix-fine-chemicals.com]

- 9. benchchem.com [benchchem.com]

- 10. Buy (2,3-Difluorophenyl)acetyl chloride | 808144-32-3 [smolecule.com]

Characterization of 2-(3,5-Difluorophenyl)Ethanoyl Chloride: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the physical and spectroscopic properties of 2-(3,5-Difluorophenyl)Ethanoyl Chloride, a key building block in medicinal chemistry. As a highly reactive acylating agent, a thorough understanding of its characteristics is paramount for its effective and safe utilization in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document moves beyond a simple data sheet, offering insights into the rationale behind analytical techniques and providing actionable protocols for laboratory practice.

Molecular Identity and Physicochemical Landscape

This compound, also known as 2-(3,5-difluorophenyl)acetyl chloride, is a derivative of phenylacetic acid, distinguished by the presence of two fluorine atoms on the aromatic ring and a reactive ethanoyl chloride moiety.[1] These structural features significantly influence its reactivity and physical properties. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it a potent acylating agent.[1]

Due to the compound's high reactivity, particularly its vigorous reaction with water, experimentally determined physical properties are not widely published.[1] Therefore, a combination of predicted data and experimental values for a close structural analog, Phenylacetyl Chloride, is presented to provide a comprehensive physicochemical profile.

Table 1: Physicochemical Properties

| Property | This compound | Phenylacetyl Chloride (Structural Analog) |

| Molecular Formula | C₈H₅ClF₂O[1][2] | C₈H₇ClO |

| Molecular Weight | 190.57 g/mol [1][2] | 154.59 g/mol |

| CAS Number | 157033-24-4[1][2] | 103-80-0 |

| Appearance | Colorless to light yellow liquid (predicted) | Colorless to pale yellow fuming liquid[3] |

| Boiling Point | 208.5 °C at 760 mmHg (Predicted) | 94 - 95 °C at 16 hPa[3] |

| Density | 1.369 g/cm³ (Predicted) | 1.169 g/mL at 25 °C[3][4] |

| Refractive Index | 1.496 (Predicted) | 1.5325 (20 °C)[3] |

| Solubility | Reacts violently with water; miscible with anhydrous organic solvents (e.g., dichloromethane, THF).[1] | Reacts with water; miscible with alcohol and ether.[3][4] |

Spectroscopic Signature for Structural Verification

The unequivocal identification of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy: Probing Functional Groups

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations.[5] The frequency of these vibrations is characteristic of the types of chemical bonds present, making it an excellent tool for identifying functional groups.[5]

Expected Absorptions for this compound:

-

C=O Stretch: A strong, sharp absorption is expected around 1800 cm⁻¹ .[1] This is a hallmark of an acyl chloride. The electron-withdrawing effect of the adjacent chlorine atom shifts this peak to a higher wavenumber compared to a typical ketone (around 1715 cm⁻¹).

-

C-Cl Stretch: A peak in the range of 550–850 cm⁻¹ is anticipated for the carbon-chlorine bond.[1]

-

Aromatic C=C Stretches: Medium to weak absorptions in the region of 1450-1600 cm⁻¹.

-

C-F Stretches: Strong absorptions typically appear in the 1100-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By observing the behavior of ¹H (proton) and ¹³C nuclei in a magnetic field, it provides detailed information about the structure and chemical environment of atoms in a molecule.

¹H NMR Spectrum:

-

Aromatic Protons (Ar-H): The protons on the difluorophenyl ring are expected to appear as multiplets in the range of δ 6.8–7.2 ppm .[1] The coupling with the adjacent fluorine atoms will result in complex splitting patterns (doublets or triplets).

-

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the carbonyl group will likely appear as a singlet around δ 4.0-4.5 ppm. The exact chemical shift is influenced by the electron-withdrawing nature of the acyl chloride group.

¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): A characteristic peak for the carbonyl carbon of the acyl chloride is expected at approximately δ 170 ppm .[1] This peak is typically of lower intensity due to the absence of directly attached protons.

-

Aromatic Carbons (Ar-C): The carbons of the difluorophenyl ring will appear in the aromatic region (δ 110-165 ppm). The carbons directly bonded to fluorine will exhibit large coupling constants (¹JCF), resulting in distinct splitting patterns.

-

Methylene Carbon (-CH₂-): The methylene carbon is expected to resonate in the range of δ 40-50 ppm.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z 190.57 , corresponding to the molecular formula C₈H₅ClF₂O.[1] The presence of chlorine will also give rise to a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

-

Acylium Ion: A prominent peak resulting from the loss of the chlorine atom to form a stable acylium ion ([M-Cl]⁺) is expected at m/z 155.

Experimental Protocols: A Practical Approach

The highly reactive nature of acyl chlorides necessitates careful handling under anhydrous conditions to prevent hydrolysis.

Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic characterization of this compound.

Step-by-Step Protocol for ¹H NMR Sample Preparation

Causality: The following protocol is designed to prevent the hydrolysis of the acyl chloride, which would lead to the formation of the corresponding carboxylic acid and HCl, yielding a misleading spectrum.

-

Material Preparation: Ensure all glassware (NMR tube, pipette, small vial) is oven-dried and cooled under a stream of dry nitrogen or in a desiccator. Use a deuterated solvent from a fresh, sealed ampoule or a bottle that has been stored under anhydrous conditions (e.g., over molecular sieves). Chloroform-d (CDCl₃) is a suitable choice.

-

Inert Atmosphere: Conduct all manipulations in a fume hood under a positive pressure of an inert gas (Nitrogen or Argon).

-

Sample Weighing: In a small, dry vial, accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Using a dry syringe, add approximately 0.6-0.7 mL of the anhydrous deuterated solvent to the vial. Gently swirl to dissolve the sample completely.

-

Transfer to NMR Tube: Using a dry Pasteur pipette, transfer the solution to the clean, dry NMR tube.

-

Sealing: Cap the NMR tube securely. For prolonged storage or analysis at elevated temperatures, flame-sealing the tube is recommended.

-

Analysis: Acquire the ¹H NMR spectrum immediately.

Safety and Handling: A Prerequisite for Success

Acyl chlorides are corrosive and react violently with water, releasing hydrochloric acid gas. Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Conduct all work in a well-ventilated chemical fume hood.

-

Handling: Use only dry glassware and equipment. Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Storage: Store this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as alcohols and amines.

-

Spill Response: In the event of a spill, neutralize with a dry, inert material such as sand or sodium bicarbonate. Do not use water.

Conclusion

This compound is a valuable reagent whose reactivity is central to its utility in pharmaceutical synthesis. A comprehensive understanding of its physical properties, spectroscopic characteristics, and handling requirements is essential for researchers. By employing the analytical strategies and protocols outlined in this guide, scientists can confidently verify the identity and purity of this compound, ensuring the integrity and success of their synthetic endeavors.

References

- PHENYLACETYL CHLORIDE Safety D

- 2-(3,5-difluorophenyl)acetyl chloride (C8H5ClF2O) - PubChemLite. (URL: [Link])

- Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses - Microbe Notes. (URL: [Link])

Sources

Spectroscopic Characterization of 2-(3,5-Difluorophenyl)acetyl Chloride: A Technical Guide

Introduction

2-(3,5-Difluorophenyl)acetyl chloride is a key intermediate in the synthesis of a variety of pharmacologically active compounds and other fine chemicals. The precise elucidation of its molecular structure is paramount for ensuring the integrity of subsequent synthetic steps and the quality of the final product. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provide a powerful toolkit for the unambiguous structural confirmation and purity assessment of this reactive acyl chloride.

This technical guide provides an in-depth analysis of the spectroscopic data of 2-(3,5-Difluorophenyl)acetyl chloride. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the characteristic spectral features of this compound. The guide details the theoretical basis for the observed spectral data, presents predicted spectra for practical reference, and outlines the experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

The molecular structure of 2-(3,5-Difluorophenyl)acetyl chloride, with the IUPAC name 2-(3,5-difluorophenyl)ethanoyl chloride, is presented below. Its chemical formula is C₈H₅ClF₂O, and it has a molecular weight of 190.57 g/mol [1]. The presence of the aromatic ring with two fluorine atoms, a methylene group, and a reactive acetyl chloride moiety gives rise to a unique set of spectroscopic signatures.

Figure 1: Chemical structure of 2-(3,5-Difluorophenyl)acetyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 2-(3,5-Difluorophenyl)acetyl chloride, both ¹H and ¹³C NMR are highly informative.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of organic compounds is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-(3,5-Difluorophenyl)acetyl chloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). It is crucial to use a dry solvent due to the reactivity of the acyl chloride.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Figure 2: Workflow for NMR sample preparation and analysis.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-(3,5-Difluorophenyl)acetyl chloride is expected to show three distinct signals corresponding to the methylene protons and the two types of aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for 2-(3,5-Difluorophenyl)acetyl chloride

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.25 | Singlet | 2H | -CH₂- |

| ~6.95 | Doublet of triplets | 2H | Ar-H (ortho to CH₂COCl) |

| ~6.82 | Triplet of triplets | 1H | Ar-H (para to CH₂COCl) |

Predicted using NMRDB.org

Interpretation:

-

The methylene protons (-CH₂-) adjacent to the carbonyl group are expected to appear as a singlet at approximately 4.25 ppm. The deshielding effect of the carbonyl group and the aromatic ring causes this downfield shift.

-

The two equivalent aromatic protons ortho to the acetyl chloride group are predicted to resonate around 6.95 ppm. They will appear as a doublet of triplets due to coupling with the para proton and the two meta fluorine atoms.

-

The single aromatic proton in the para position relative to the acetyl chloride group is expected at approximately 6.82 ppm and will appear as a triplet of triplets due to coupling with the two ortho protons and the two meta fluorine atoms.

For comparison, the methylene protons in the non-fluorinated analog, phenylacetyl chloride, appear as a singlet at around 4.1 ppm in CDCl₃[2]. The presence of the two electron-withdrawing fluorine atoms in the meta positions of the target molecule leads to a slight downfield shift of all proton signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of 2-(3,5-Difluorophenyl)acetyl chloride is expected to show six distinct carbon signals.

Table 2: Predicted ¹³C NMR Spectral Data for 2-(3,5-Difluorophenyl)acetyl chloride

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | C=O |

| ~163.0 | C-F |

| ~140.0 | C-CH₂ |

| ~112.0 | C-H (ortho) |

| ~103.0 | C-H (para) |

| ~50.0 | -CH₂- |

Predicted using NMRDB.org

Interpretation:

-

The carbonyl carbon of the acetyl chloride group is the most deshielded, appearing at approximately 172.0 ppm. This is a characteristic chemical shift for acyl chloride carbonyls[3].

-

The two carbons directly bonded to the fluorine atoms are significantly deshielded and will appear as a doublet due to one-bond C-F coupling, predicted around 163.0 ppm.

-

The ipso-carbon to which the methylene group is attached is predicted around 140.0 ppm.

-

The two ortho aromatic carbons are expected to resonate at approximately 112.0 ppm, and the para aromatic carbon at around 103.0 ppm. These carbons will also exhibit coupling to the fluorine atoms.

-

The methylene carbon is the most shielded, appearing at approximately 50.0 ppm.

The ¹³C NMR data for phenylacetyl chloride shows the carbonyl carbon at ~170 ppm and the methylene carbon at ~53 ppm, which is in good agreement with the predicted values for the fluorinated analog.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 2-(3,5-Difluorophenyl)acetyl chloride will be dominated by a strong absorption band corresponding to the carbonyl stretch of the acyl chloride.

Experimental Protocol for FT-IR Spectroscopy

For a solid sample like 2-(3,5-Difluorophenyl)acetyl chloride, the following protocol can be used:

-

Sample Preparation (Thin Film): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).

-

Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Evaporation: Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Figure 3: Workflow for FT-IR thin film sample preparation.

Interpretation of the IR Spectrum

Table 3: Characteristic IR Absorption Bands for 2-(3,5-Difluorophenyl)acetyl chloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~2900-2800 | Weak | Aliphatic C-H stretch |

| ~1800 | Very Strong | C=O stretch (acyl chloride) |

| ~1600, ~1450 | Medium-Strong | Aromatic C=C stretch |

| ~1300-1100 | Strong | C-F stretch |

| ~800-700 | Strong | C-Cl stretch |

Key Features:

-

The most prominent and diagnostic peak in the IR spectrum will be the very strong C=O stretching vibration of the acyl chloride functional group, typically appearing around 1800 cm⁻¹. This high frequency is characteristic of acyl chlorides.

-

The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.

-

The aliphatic C-H stretching of the methylene group will be observed in the 2900-2800 cm⁻¹ range.

-

Strong absorptions corresponding to the C-F stretching vibrations are expected in the 1300-1100 cm⁻¹ region.

-

The C-Cl stretching vibration will likely appear in the fingerprint region, typically between 800 and 700 cm⁻¹.

For comparison, the IR spectrum of phenylacetyl chloride shows a strong C=O stretch at approximately 1790 cm⁻¹[4].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol for Mass Spectrometry

A general protocol for acquiring a mass spectrum using electrospray ionization (ESI) is as follows:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Ionization: Utilize electrospray ionization (ESI) to generate gas-phase ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum.

Figure 4: Workflow for mass spectrometry using electrospray ionization.

Interpretation of the Mass Spectrum

The predicted mass spectrum of 2-(3,5-Difluorophenyl)acetyl chloride shows a protonated molecular ion and characteristic fragment ions.

Table 4: Predicted Mass Spectral Data for 2-(3,5-Difluorophenyl)acetyl chloride

| m/z | Proposed Fragment |

| 191.0 | [M+H]⁺ |

| 155.0 | [M+H - HCl]⁺ |

| 127.0 | [M+H - HCl - CO]⁺ |

| 109.0 | [C₆H₃F₂]⁺ |

Predicted using CFM-ID

Fragmentation Pathway:

The fragmentation of 2-(3,5-Difluorophenyl)acetyl chloride is expected to proceed through the following key steps:

-

Formation of the Protonated Molecular Ion: In ESI-MS, the molecule is protonated to form the [M+H]⁺ ion at m/z 191.0.

-

Loss of HCl: A common fragmentation pathway for acyl chlorides is the loss of a neutral molecule of HCl, leading to the formation of a ketene intermediate ion at m/z 155.0.

-

Loss of Carbon Monoxide: The subsequent loss of carbon monoxide (CO) from the ketene intermediate results in the formation of a benzylic carbocation at m/z 127.0.

-

Formation of the Difluorophenyl Cation: Further fragmentation can lead to the formation of the difluorophenyl cation at m/z 109.0.

Figure 5: Predicted fragmentation pathway of 2-(3,5-Difluorophenyl)acetyl chloride.

The mass spectrum of phenylacetyl chloride shows a molecular ion at m/z 154 and a base peak at m/z 91, corresponding to the tropylium ion formed after the loss of the -COCl group[5]. The fragmentation pattern of the difluorinated analog is expected to be influenced by the presence of the fluorine atoms, leading to the observed differences in the predicted fragments.

Conclusion

The spectroscopic characterization of 2-(3,5-Difluorophenyl)acetyl chloride by NMR, IR, and MS provides a comprehensive and unambiguous confirmation of its molecular structure. The predicted spectral data presented in this guide serve as a valuable reference for researchers working with this compound. The characteristic signals in the ¹H and ¹³C NMR spectra, the strong carbonyl absorption in the IR spectrum, and the specific fragmentation pattern in the mass spectrum are all consistent with the proposed structure. By following the outlined experimental protocols and utilizing the provided interpretations, scientists can confidently verify the identity and purity of 2-(3,5-Difluorophenyl)acetyl chloride in their research and development endeavors.

References